![molecular formula C24H18Cl2N2O5S B2945079 methyl 6-chloro-2-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide CAS No. 1114879-08-1](/img/structure/B2945079.png)
methyl 6-chloro-2-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
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Description
Methyl 6-chloro-2-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C24H18Cl2N2O5S and its molecular weight is 517.38. The purity is usually 95%.
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Scientific Research Applications
Based on the information available, here is a comprehensive analysis of the scientific research applications of the compound known as “methyl 6-chloro-2-{[(3-chlorophenyl)carbamoyl]methyl}-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate”, also referred to as “HMS3489H17”. The analysis is divided into distinct sections, each focusing on a unique application in scientific research.
Enantioselective Synthesis
The compound HMS3489H17 has been evaluated for its potential in enantioselective synthesis, which is crucial for creating pharmacologically active compounds with high enantiomeric purity . This process is significant in drug development, as the chirality of molecules can greatly influence their efficacy and safety.
Building Blocks for Pharmacologically Active Compounds
HMS3489H17 serves as a useful building block for the synthesis of benzothiazine derivatives . These derivatives are important for the development of new drugs, particularly those targeting neurological disorders such as Parkinson’s and Alzheimer’s diseases.
Neuroprotective Agents
The compound’s structure has been identified as a potentially perspective scaffold for the development of neuroprotective agents . These agents could target the glycine site of NMDA receptors, offering a pharmacological approach to protect neurons from degeneration.
Ligand Stereo-Discrimination
Due to the chirality of HMS3489H17, it is essential to perform pharmacological studies with each enantiomer separately. This is because ligand stereo-discrimination at the co-agonist binding site of the NMDA receptor can significantly impact the effectiveness of potential medications .
Synthesis of Alkaloid Derivatives
The compound’s derivatives have been explored for the synthesis of indole derivatives, which are prevalent in natural products and selected alkaloids . These derivatives have applications in treating various disorders, including cancer and microbial infections.
Heterocyclic Chemistry Research
HMS3489H17 and its derivatives contribute to the field of heterocyclic chemistry, where they are used to explore novel methods of synthesis and catalysis . This research is fundamental to the discovery of new compounds with potential therapeutic applications.
Chemical Education and Methodology
The compound’s synthesis and applications can be used as educational tools to demonstrate advanced concepts in organic chemistry and chemical synthesis . It provides a practical example of how theoretical knowledge is applied in real-world research.
Green Chemistry Practices
Research involving HMS3489H17 also touches on the principles of green chemistry, aiming to develop environmentally friendly and sustainable synthesis methods . This aligns with the broader goal of reducing the ecological impact of chemical research and production.
properties
IUPAC Name |
methyl 6-chloro-2-[2-(3-chloroanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2N2O5S/c1-33-24(30)23-22(15-6-3-2-4-7-15)19-13-17(26)10-11-20(19)34(31,32)28(23)14-21(29)27-18-9-5-8-16(25)12-18/h2-13H,14H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFCTQLSRKFLAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC(=C2)Cl)S(=O)(=O)N1CC(=O)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6-chloro-2-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide |
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